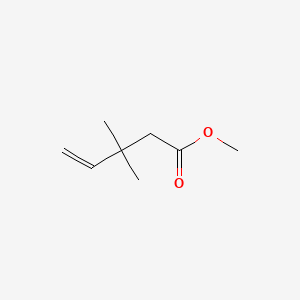

Methyl 3,3-dimethylpent-4-enoate

Overview

Description

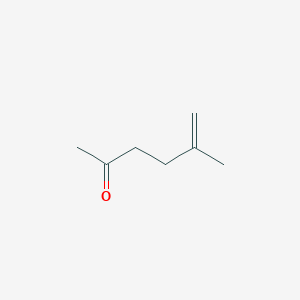

“Methyl 3,3-dimethylpent-4-enoate” is a chemical compound with the molecular formula C8H14O2 . It is a useful reactant and has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. It has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . More detailed information about its synthesis process might be available in specific scientific literature.Molecular Structure Analysis

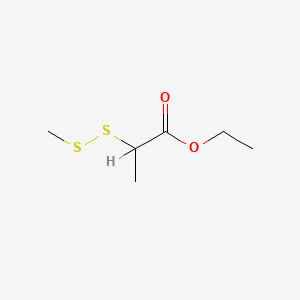

The molecular structure of “this compound” is characterized by its molecular formula C8H14O2 . The average mass of this compound is 142.196 Da, and the monoisotopic mass is 142.099380 Da .Chemical Reactions Analysis

“this compound” is a useful reactant in various chemical reactions. It has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . It can also react with formic acid to get 3,3-dimethyl-hexanedioic acid 1-methyl ester .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 142.20 g/mol . It has a density of 0.893 g/cm3, a flash point of 40.4 °C, an enthalpy of vaporization of 37.37 kJ/mol, and a boiling point of 136.3 °C at 760 mmHg . It also has a refractive index of 1.423 .Scientific Research Applications

Cycloaddition Reactions

Methyl 3,3-dimethylpent-4-enoate has been studied in cycloaddition reactions. For instance, Andrews, Day, and McDonald (1969) explored its behavior in reactions with diazoalkanes, finding steric effects that influence the reaction outcome. Specifically, they noted the orientation of addition is reversed with certain reactants, attributed to eclipsing interactions in the transition state of the reaction (Andrews, Day, & McDonald, 1969).

Catalytic Transformations

Methyl vinyl glycolate, a molecule similar to this compound, has been demonstrated as a versatile platform molecule for catalytic transformations. Sølvhøj, Taarning, and Madsen (2016) developed various reactions, such as catalytic homo metathesis and cross metathesis, illustrating the molecule's potential in industrial applications (Sølvhøj, Taarning, & Madsen, 2016).

Synthesis of Heterocyclic Systems

This compound has been used in the synthesis of various heterocyclic systems. Selič, Grdadolnik, and Stanovnik (1997) described its application in preparing pyrido-[1,2-a]pyrimidin-4-ones and other complex structures, showcasing its utility in the synthesis of complex organic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Allylic Halogenation

The compound has been investigated in allylic halogenation reactions. Ahmad, Gedye, and Nechvatal (1968) studied its reaction with various halogenating agents, finding that it yields mixtures of halogenated products. This research adds to the understanding of the reactivity of such esters in halogenation reactions (Ahmad, Gedye, & Nechvatal, 1968).

Stereoselective Reactions

Investigations by Panek and Beresis (1993) into the Lewis acid-promoted addition of chiral (E)-crotylsilanes to propanal derivatives revealed insights into stereoselective synthesis. They found that reaction conditions significantly influence the stereochemistry of the products, contributing to our understanding of asymmetric synthesis techniques (Panek & Beresis, 1993).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3,3-dimethylpent-4-enoate is primarily used as a reactant in various chemical reactions .

Mode of Action

This compound is known to participate in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . These reactions involve the addition or substitution of groups on the compound, leading to the formation of new products.

Biochemical Pathways

As a reactant, this compound is involved in various chemical reactions that lead to the synthesis of different compounds. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .

Result of Action

The primary result of the action of this compound is the formation of new compounds through various chemical reactions . The exact molecular and cellular effects would depend on the specific compounds that are synthesized.

properties

IUPAC Name |

methyl 3,3-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKDUHMZCIBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9028120 | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63721-05-1 | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63721-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,3-DIMETHYL-4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N16OY62SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 3,3-dimethylpent-4-enoate in the synthesis of silsesquioxane cages?

A1: this compound acts as a reactant, alongside phenol, in the hydrosilylation reaction with octahydrosilsesquioxane (T8-H) in the presence of a chloroplatinic acid catalyst [, ]. This reaction leads to the formation of T8 and Q8 silsesquioxane cages with varying degrees of substitution by phenol and MDP as pendant groups.

Q2: How does the use of this compound affect the structural analysis of silsesquioxane cages?

A2: The incorporation of both this compound and phenol as pendant groups on the silsesquioxane cages creates distinct chemical environments for the silicon atoms. This difference is detectable through 29Si NMR spectroscopy, generating characteristic tetrad patterns [, ]. Analyzing these patterns provides insights into the selectivity of the hydrosilylation reaction and the distribution of the two different pendant groups on the silsesquioxane cage structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)